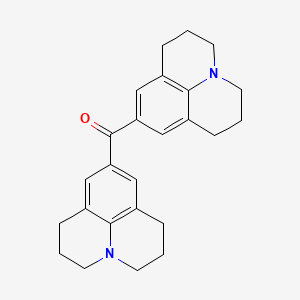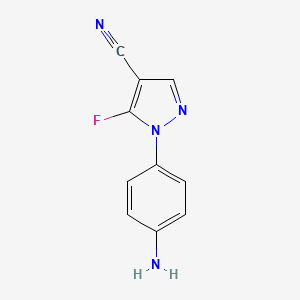![molecular formula C34H70O2SSn B13761413 Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester CAS No. 61912-55-8](/img/structure/B13761413.png)
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester is a chemical compound with the molecular formula C34H70O2SSn and a molecular weight of 661.684 . This compound is known for its unique structure, which includes a trioctylstannyl group attached to a thioester linkage, making it a valuable compound in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester typically involves the acylation of thiols (thiolation). One efficient method for synthesizing thioesters is by reacting thiols with acyl chlorides or anhydrides in the presence of a base . For instance, the reaction of trioctylstannyl thiol with acetic anhydride in the presence of a base like pyridine can yield the desired thioester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trioctylstannyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
科学的研究の応用
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: The compound can be used in biochemical studies to investigate the role of thioesters in enzymatic reactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester involves its interaction with molecular targets through its thioester linkage. The thioester group can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of new covalent bonds. This reactivity is crucial in enzymatic processes where thioesters serve as intermediates.
類似化合物との比較
Similar Compounds
Acetic acid, 2-ethylhexyl ester: A simpler ester with the molecular formula C10H20O2.
Thioacetic acid: A related thioester with the molecular formula C2H4OS.
Uniqueness
Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester is unique due to the presence of the trioctylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where specific reactivity and stability are required.
特性
CAS番号 |
61912-55-8 |
|---|---|
分子式 |
C34H70O2SSn |
分子量 |
661.7 g/mol |
IUPAC名 |
2-ethylhexyl 2-trioctylstannylsulfanylacetate |
InChI |
InChI=1S/C10H20O2S.3C8H17.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;3*1-3-5-7-8-6-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-8H2,2H3;/q;;;;+1/p-1 |
InChIキー |
LFQRPJAWBWYVRT-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




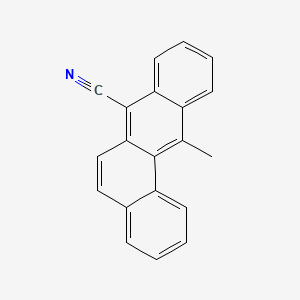

![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
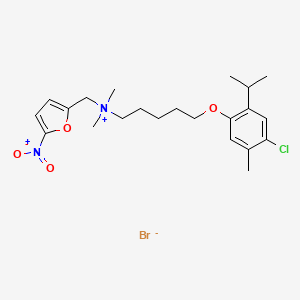
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
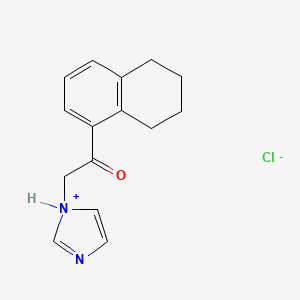
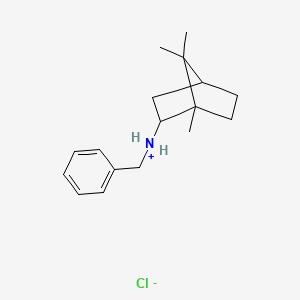


![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
